Ramalic acid
Overview
Description
Ramalic acid is an organic compound with the molecular formula C₁₈H₁₈O₇. It is a secondary metabolite found in certain lichens, such as Ramalina pollinaria, from which it derives its name . This compound is known for its potential use as a dye and its presence in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ramalic acid can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid with 2-hydroxy-4-methylbenzoic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in lichens. extraction from lichens involves solvent extraction techniques using organic solvents like methanol or ethanol. The extracted compound is then purified through crystallization or chromatography methods to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Ramalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
Ramalic acid has several scientific research applications across different fields:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its role as a secondary metabolite in lichens and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of ramalic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Enzyme Inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.
Antioxidant Activity: It acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Antimicrobial Activity: This compound exhibits antimicrobial properties by disrupting microbial cell membranes and inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: A dicarboxylic acid with similar chemical properties but different biological activities.
Malic Acid: A dicarboxylic acid involved in various metabolic pathways, similar in structure but different in function.
Uniqueness of Ramalic Acid
This compound is unique due to its specific occurrence in lichens and its diverse range of biological activities. Unlike other similar compounds, this compound is primarily studied for its role as a secondary metabolite in lichens and its potential use as a dye .
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-6-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-8-5-11(7-12(19)14(8)17(21)22)25-18(23)15-9(2)6-13(24-4)10(3)16(15)20/h5-7,19-20H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCJRBINSDUSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)OC)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143770 | |
Record name | Ramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-37-8 | |
Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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